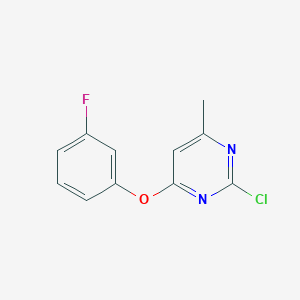

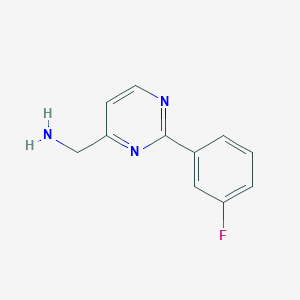

(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine

Overview

Description

“(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine” is a chemical compound used in scientific research1. It offers potential applications in drug discovery and development due to its unique structural properties1.

Synthesis Analysis

While there are no specific synthesis methods available for “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine”, similar compounds have been synthesized in the past2. For instance, a study synthesized 17 novel pyrimidine derivatives containing an amide moiety2. Another study synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety3.

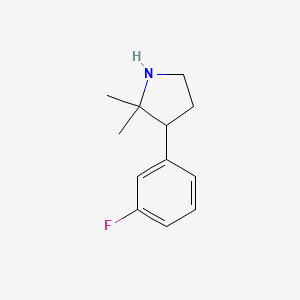

Molecular Structure Analysis

The molecular structure of “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine” is not directly available. However, similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine have been studied4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine”. However, indole derivatives, which share some structural similarities, have been known to exhibit various biological activities5.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine” are not directly available. However, similar compounds such as (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride have been studied8.Scientific Research Applications

1. Antidepressant-like Activity

Compounds related to (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine, specifically derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, have been identified as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays and show significant potential as antidepressants. One such derivative, NLX-204, exhibited robust antidepressant-like activity in rat models, suggesting the broader potential of similar compounds in treating depression (Sniecikowska et al., 2019).

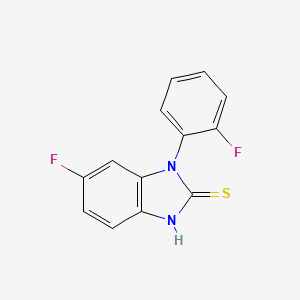

2. Structural Analysis and Fungicide Properties

The crystal structure of a compound closely related to (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine, known as nuarimol, has been analyzed. Nuarimol, a pyrimidine fungicide, demonstrates the importance of structural analysis for understanding the activity and interactions of these compounds (Kang et al., 2015).

3. Anticonvulsant Properties

Schiff bases of 3-aminomethyl pyridine, which include structures related to (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. Several of these compounds exhibited significant protection against seizures in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

4. Bone Formation Rate Increase

Research on a similar compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has shown its ability to target the Wnt beta-catenin messaging system, leading to an increase in the trabecular bone formation rate in ovariectomized rats. This suggests the potential of related compounds in treating bone disorders (Pelletier et al., 2009).

5. Kinase Inhibition and Anticancer Properties

Compounds structurally akin to (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine have been identified as selective inhibitors of the Met kinase superfamily, showing efficacy in cancer models. One such compound, BMS-777607, displayed potent anticancer activity and has advanced to clinical trials (Schroeder et al., 2009).

Safety And Hazards

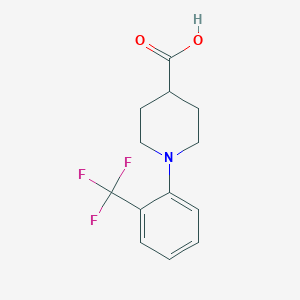

The safety and hazards of “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine” are not directly available. However, similar compounds such as [3-(trifluoromethyl)pyridin-2-yl]methanamine have hazard statements like H227, H302, H312, H315, H318, H332, H3359.

Future Directions

The future directions of “(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine” are not directly available. However, similar compounds such as indole derivatives have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities5.

properties

IUPAC Name |

[2-(3-fluorophenyl)pyrimidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXNRGGTXJKJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)